molecular formula C4H10S4 B12656349 Methyl propyl tetrasulphide CAS No. 87148-08-1

Methyl propyl tetrasulphide

Cat. No.: B12656349
CAS No.: 87148-08-1
M. Wt: 186.4 g/mol
InChI Key: QQHQQGRHGUQYLO-UHFFFAOYSA-N
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Description

Methyl propyl tetrasulphide is an organosulfur compound with the molecular formula C4H10S4 It is characterized by the presence of four sulfur atoms in its structure, making it a tetrasulfide

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl propyl tetrasulphide can be synthesized through the reaction of methyl and propyl thiols with sulfur. The reaction typically involves heating the thiols with elemental sulfur under controlled conditions to form the tetrasulfide. The reaction can be represented as follows:

CH3SH+C3H7SH+4SCH3S4C3H7\text{CH}_3\text{SH} + \text{C}_3\text{H}_7\text{SH} + 4\text{S} \rightarrow \text{CH}_3\text{S}_4\text{C}_3\text{H}_7 CH3​SH+C3​H7​SH+4S→CH3​S4​C3​H7​

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance the yield and purity of the compound. The process may include the use of catalysts such as metal sulfides to facilitate the reaction between the thiols and sulfur.

Chemical Reactions Analysis

Types of Reactions: Methyl propyl tetrasulphide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols or disulfides.

    Substitution: It can undergo substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl propyl tetrasulphide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and oxidative stress-related conditions.

    Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of methyl propyl tetrasulphide involves its ability to interact with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound can also interact with enzymes and proteins, modulating their activity and function. The presence of multiple sulfur atoms allows it to form stable complexes with metal ions, which can influence its biological and chemical activities.

Comparison with Similar Compounds

    Dimethyl disulfide (C2H6S2): Contains two sulfur atoms and is used as a soil fumigant and in the synthesis of other chemicals.

    Diethyl disulfide (C4H10S2): Similar to dimethyl disulfide but with ethyl groups, used in organic synthesis.

    Dipropyl disulfide (C6H14S2): Contains two sulfur atoms and is used as a flavoring agent and in chemical synthesis.

Uniqueness of Methyl Propyl Tetrasulphide: this compound is unique due to its four sulfur atoms, which confer distinct chemical properties and reactivity compared to disulfides. Its ability to undergo multiple types of reactions and form stable complexes with metal ions makes it valuable in various applications.

Properties

IUPAC Name

1-(methyltetrasulfanyl)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S4/c1-3-4-6-8-7-5-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHQQGRHGUQYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSSSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236151
Record name Methyl propyl tetrasulphide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87148-08-1
Record name Methyl propyl tetrasulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87148-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl propyl tetrasulphide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl propyl tetrasulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236151
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Record name Methyl propyl tetrasulphide
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